molecular formula C13H7ClN2O3 B8774167 Benzonitrile, 2-(4-chlorophenoxy)-5-nitro- CAS No. 78940-65-5

Benzonitrile, 2-(4-chlorophenoxy)-5-nitro-

Cat. No. B8774167
CAS RN: 78940-65-5
M. Wt: 274.66 g/mol
InChI Key: LIWRJJIPQLEUEK-UHFFFAOYSA-N
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Patent
US04332820

Procedure details

To a solution of 3.95 g (0.0307 moles) of 4-chlorophenol dissolved in 150 ml of DMSO was added 1.23 g (0.0307 moles) of NaOH. The slurry was heated at 60° C. for 15 minutes and 5.04 g (0.0276 moles) of 2-chloro-5-nitrobenzonitrile was added and the mixture was heated at 75° C. for 3 hrs. The reaction mixture was cooled and poured into water. The product was collected by filtration, washed well with water and dried, to produce 7.0 g of the product (92% yield). Recrystallization from ethanol afforded purified 2-(4-chlorophenoxy)-5-nitrobenzonitrile, mp 163°-164° C.
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
5.04 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[Na+].Cl[C:12]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:13]=1[C:14]#[N:15].O>CS(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:12]2[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:13]=2[C:14]#[N:15])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.95 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5.04 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 75° C. for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=C(C#N)C=C(C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.